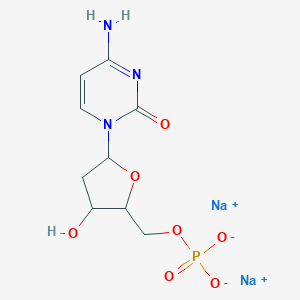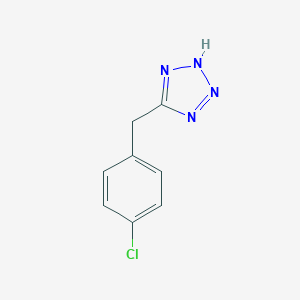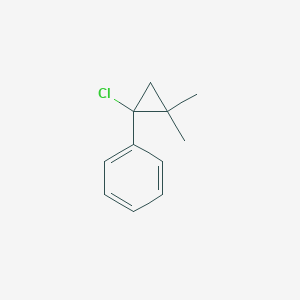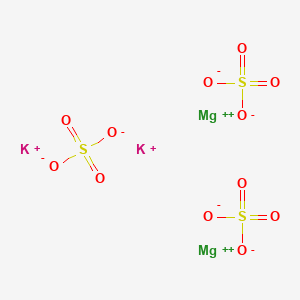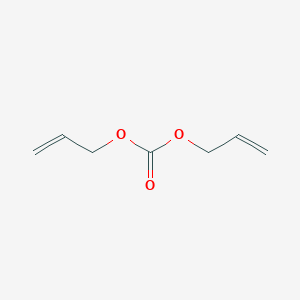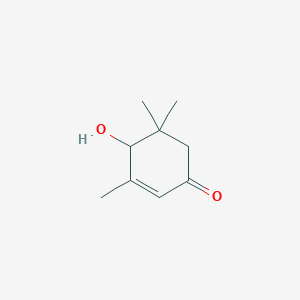
Silicon disulfide
Overview
Description
Silicon disulfide is an inorganic compound with the chemical formula SiS₂. It is a polymeric material that adopts a one-dimensional structure, quite different from the usual forms of silicon dioxide. This compound is known for its unique properties, including its appearance as white needles, which sometimes appear grey or brown. It has a distinct rotten egg smell in moist air and decomposes in water .
Mechanism of Action
Target of Action
Silicon disulfide (SiS2) primarily targets lithium-ion batteries (LIBs) and solid-state electrolytes . It is evaluated for its lithium-storage properties as an anode material for LIBs . Furthermore, SiS2 is incorporated into a Li-argyrodite solid-state electrolyte (Li6PS5Cl, SSE) used in all-solid-state batteries (ASSBs) .
Mode of Action
SiS2 interacts with its targets through chemical reactions . In the case of LIBs, SiS2 undergoes lithiation and delithiation processes . For solid-state electrolytes, SiS2 is incorporated into the electrolyte, enhancing its ionic conductivity .
Biochemical Pathways
electrochemical pathways of batteries. In LIBs, SiS2 contributes to the lithiation and delithiation processes, which are essential for the battery’s charge and discharge cycles .
Pharmacokinetics
The term pharmacokinetics typically applies to drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body . synthesis, distribution, transformation, and disposal in the targeted systems. SiS2 is synthesized through a solid-gas phase reaction . Once formed, it is distributed within the anode material of LIBs or incorporated into solid-state electrolytes . The transformation of SiS2 occurs during the charge and discharge cycles of the battery . The disposal or stability of SiS2 in these systems is yet to be fully explored.
Result of Action
The incorporation of SiS2 in LIBs and solid-state electrolytes results in enhanced performance of these systems. Specifically, SiS2 nanocomposite in LIBs has a high lithiation/delithiation capacity, high initial coulombic efficiency, extremely high cycling stability, and high rate capability . When incorporated into a Li-argyrodite solid-state electrolyte, SiS2 contributes to commendable air/moisture stability and high ionic conductivity with low activation energy .
Action Environment
The action of SiS2 is influenced by various environmental factors. The synthesis of SiS2 requires high pressure and temperature . Moreover, the performance of SiS2 in LIBs and solid-state electrolytes can be affected by factors such as air/moisture levels and temperature
Biochemical Analysis
Biochemical Properties
Currently, there is limited information available on the specific biochemical reactions involving silicon disulfide. It is known that this compound exhibits interesting chemical and physical properties . It is also known that disulfides play a crucial role in the formation of proteins, contributing to their stability and function .
Cellular Effects
It is also used in the production of cathodes for different solid-state batteries .
Molecular Mechanism
It is known that this compound forms chains of edge-shared tetrahedra, Si(μ-S)2Si(μS)2, etc . This unique structure could potentially influence its interactions with other molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been evaluated for its Li-storage properties as an anode material for Li-ion batteries (LIBs) . The SiS2 nanocomposite has shown high lithiation/delithiation capacity, high initial coulombic efficiency, extremely high cycling stability after 800 cycles, and high rate capability .
Metabolic Pathways
It is known that disulfides play a crucial role in various biological functions related to cell signaling, protein conformation and folding processes, redox homeostasis, and biopolymer secondary structure development .
Preparation Methods
Synthetic Routes and Reaction Conditions: Silicon disulfide can be synthesized by heating silicon and sulfur or through an exchange reaction between silicon dioxide and aluminum sulfide. The material consists of chains of edge-shared tetrahedra, Si(μ-S)₂Si(μS)₂, etc . Another method involves a solid-gas phase reaction, where silicon powder and sulfur powder are reacted under high pressure and temperature .
Industrial Production Methods: The industrial production of this compound involves the reaction of silicon powder with sulfur powder in a perfectly sealed environment to withstand the vapor pressure of sulfur at high temperatures. This method ensures the production of high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Silicon disulfide undergoes various chemical reactions, including hydrolysis, alcoholysis, and reactions with sulfides.
Common Reagents and Conditions:
Hydrolysis: this compound hydrolyzes readily to release hydrogen sulfide.
Alcoholysis: Reaction with ethanol gives the alkoxide tetraethyl orthosilicate and hydrogen sulfide.
Reactions with Sulfides: Reaction with sodium sulfide, magnesium sulfide, and aluminum sulfide gives thiosilicates.
Major Products Formed:
Hydrolysis: Hydrogen sulfide.
Alcoholysis: Tetraethyl orthosilicate and tris(tert-butoxy)silanethiol.
Scientific Research Applications
Silicon disulfide has a wide range of scientific research applications:
Comparison with Similar Compounds
- Silicon dioxide
- Carbon disulfide
- Germanium disulfide
- Tin(IV) sulfide
- Lead(IV) sulfide
Properties
IUPAC Name |
bis(sulfanylidene)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/S2Si/c1-3-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDSWONFYIAAPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si](=S)=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
S2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065606 | |
| Record name | Silicon sulfide (SiS2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Grey pieces with an odor of rotten eggs in moist air; [MSDSonline] | |
| Record name | Silicon disulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8697 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13759-10-9 | |
| Record name | Silicon sulfide (SiS2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13759-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silicon disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013759109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicon sulfide (SiS2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silicon sulfide (SiS2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silicon disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.935 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILICON DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35Y5PHW16K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


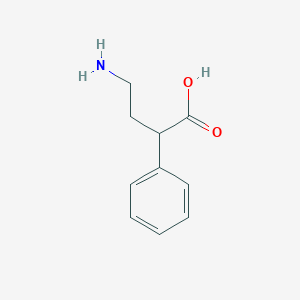
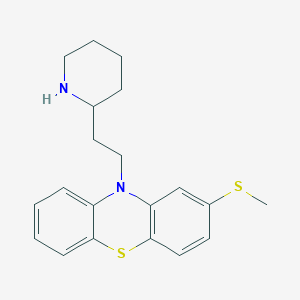
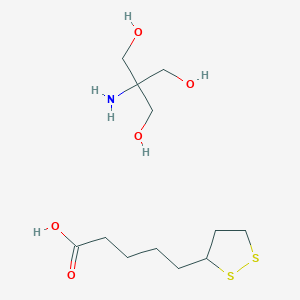
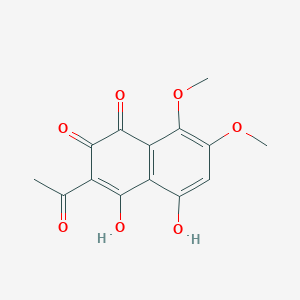
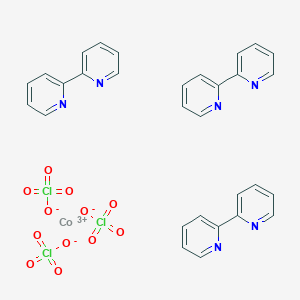

![6-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85288.png)
